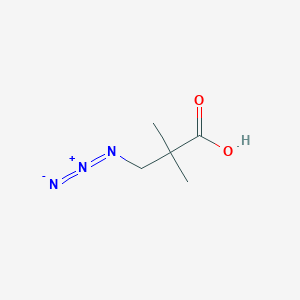

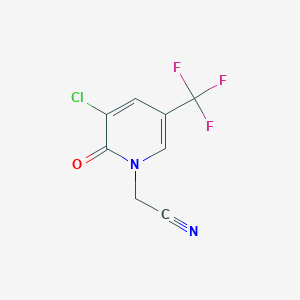

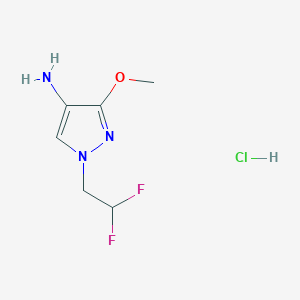

2-(3-氯-2-氧代-5-(三氟甲基)吡啶-1(2H)-基)乙腈

描述

Synthesis Analysis

Paper describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is a versatile intermediate for creating trifluoromethylated N-heterocycles. This compound is structurally similar to the one , as it contains a chloro and trifluoromethyl group attached to a pyridine ring. The synthesis involves reactions with 1,2- and 1,3-bisnucleophiles, which could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

In paper , the structure of a zinc complex with acetonitrile and a bispicen ligand is discussed. While this does not directly relate to the compound , it does highlight the coordination chemistry of acetonitrile, which is a part of the compound's name. The acetonitrile ligand in the complex adopts a cis configuration with a coordinated water molecule, which could be relevant in understanding the reactivity of the nitrile group in the compound of interest.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile. However, the synthesis and reactivity of related compounds, such as those mentioned in papers and , suggest that the compound could potentially participate in nucleophilic substitution reactions due to the presence of the chloro group and could be used as a building block for more complex molecules.

Physical and Chemical Properties Analysis

Paper discusses a chromeno[2,3-b]pyridine derivative with a trifluoromethyl group, which is structurally related to the compound . The physical and chemical properties of such compounds are often characterized by techniques like nuclear magnetic resonance and infrared spectroscopy, and their ADME properties are assessed to determine their suitability for biological and medicinal applications. These techniques and assessments could be applied to the compound of interest to determine its properties.

科学研究应用

钌(II)配合物中的光化学活化:该化合物参与钌(II)配合物的光化学活化,这对于有机底物中的氧化反应很重要。研究表明环己烯和苯乙烯的选择性烯丙基氧化,展示了其在合成化学和催化中的潜力 (小岛等人,2011 年)。

全氟烷基化咪唑并[1,2-a]吡啶的合成:该化合物在全氟烷基化咪唑并[1,2-a]吡啶的合成中起着至关重要的作用,这对于开发新的药物和农用化学品很重要 (Banks 等人,1986 年)。

汞离子的荧光探针:它已被用于开发检测汞离子的高效荧光探针。这一应用在环境监测和分析中具有重要意义 (邵等人,2011 年)。

烷烃氧化催化:该化合物参与制备铁(II)配合物,后者用作烷烃氧化中的催化剂。这对工业化学过程有影响 (Britovsek 等人,2005 年)。

杂环 N-氧化物的合成:它在制备杂环 N-氧化物中发挥作用,杂环 N-氧化物是有机合成和药物化学中的重要中间体 (Zhong 等人,2004 年)。

作用机制

Target of Action

It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit its target enzyme.

Biochemical Pathways

Compounds with similar structures have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest resistance.

Pharmacokinetics

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

The presence of the trifluoromethyl group can enhance the compound’s potency, suggesting that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group’s unique physicochemical properties can affect the compound’s behavior in different environments . .

属性

IUPAC Name |

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEPFZZCKFRDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)

![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)